molecular formula C24H30O7 B1226722 (+/-)-Hypophyllanthin

(+/-)-Hypophyllanthin

Cat. No.: B1226722
M. Wt: 430.5 g/mol
InChI Key: LBJCUHLNHSKZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-Hypophyllanthin is a lignan compound found primarily in the plant species Phyllanthus amarus. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties. It is often studied for its potential therapeutic applications in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Hypophyllanthin involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the coupling of two phenylpropanoid units through oxidative coupling reactions.

    Functional group modifications: Introduction of methoxy and hydroxyl groups at specific positions on the aromatic rings.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, particularly from Phyllanthus amarus. The process includes:

    Plant material collection: Harvesting the plant at the optimal time to ensure maximum yield.

    Extraction: Using solvents like ethanol or methanol to extract the lignans from the plant material.

    Purification: Further purification using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Hypophyllanthin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield more saturated lignan derivatives.

Scientific Research Applications

(+/-)-Hypophyllanthin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study lignan biosynthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms and its interaction with other biomolecules.

    Medicine: Studied for its potential therapeutic effects in liver diseases, cancer, and inflammatory conditions.

    Industry: Used in the development of natural health products and supplements due to its antioxidant properties.

Mechanism of Action

The mechanism of action of (+/-)-Hypophyllanthin involves several molecular targets and pathways:

    Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating electrons.

    Anti-inflammatory effects: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

    Hepatoprotective effects: Enhances the activity of detoxifying enzymes and protects liver cells from damage.

Comparison with Similar Compounds

(+/-)-Hypophyllanthin can be compared with other lignans such as:

    Phyllanthin: Another lignan from Phyllanthus species with similar but distinct biological activities.

    Sesamin: Found in sesame seeds, known for its antioxidant and anti-inflammatory properties.

    Podophyllotoxin: A lignan used in cancer treatment, structurally similar but with different biological effects.

The uniqueness of this compound lies in its specific combination of antioxidant, anti-inflammatory, and hepatoprotective properties, making it a valuable compound for various research and therapeutic applications.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCUHLNHSKZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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